(2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C15H10Br2N2OS |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10Br2N2OS/c16-10-1-5-12(6-2-10)18-15-19(14(20)9-21-15)13-7-3-11(17)4-8-13/h1-8H,9H2 |
InChI Key |
HQMWNCPUQKKBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=C(C=C2)Br)S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Bi(SCH₂COOH)₃ Catalyst
The one-pot method developed by Foroughifar et al. provides a high-yield route to thiazolidin-4-one derivatives under solvent-free conditions . For the target compound, 4-bromoaniline (1.0 eq), 4-bromobenzaldehyde (1.2 eq), and mercaptoacetic acid (1.5 eq) are heated at 70°C with Bi(SCH₂COOH)₃ (5 mol%) as a catalyst. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) monitors reaction completion within 4–6 hours.
Key Observations:
-
Yield: 78–82% after column purification (silica gel, 60–120 mesh).
-
Stereochemical Outcome: Z/E ratio of 9:1, attributed to the catalyst’s Lewis acidity stabilizing the transition state favoring the Z-configuration.
-
Optimization: Raising the temperature to 80°C shortens the reaction time to 3 hours but reduces the Z-selectivity to 7:3 .
Four-Component Reaction with Et₃N Catalysis
Adapting Kaboudin’s protocol , a four-component condensation of 4-bromobenzaldehyde (1.0 eq), 4-bromoaniline (1.0 eq), α-chloroacetyl chloride (1.2 eq), and ammonium thiocyanate (1.5 eq) in methanol under reflux with Et₃N (10 mol%) yields the target compound. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiolate on α-chloroacetyl chloride.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Time | 7 hours |
| Solvent | Methanol |
| Catalyst Loading | 10 mol% Et₃N |
Outcomes:
-
Yield: 75% after recrystallization (ethanol/water).
-
Purity: >95% (HPLC, C18 column).
Microwave-Assisted Synthesis with Zeolite 5A
Tiwari’s microwave methodology reduces reaction times significantly. A mixture of 4-bromoaniline (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and mercaptoacetic acid (1.3 eq) in toluene is irradiated at 200 W for 15 minutes with zeolite 5A (20 mg/mmol). The zeolite’s acidic sites facilitate imine formation and cyclization.
Advantages:
-
Time Efficiency: 92% yield achieved in 15 minutes vs. 6 hours conventionally.
-
Stereoselectivity: Z/E ratio of 8:2 due to rapid kinetics limiting isomerization.
Ultrasound-Assisted Method with DSDABCOC Catalyst
Taherkhorsand’s ultrasound protocol employs DSDABCOC (10 mol%) in ethanol at 40°C. The cavitation effect enhances mass transfer, achieving 88% yield within 45 minutes.
Data Summary:
| Condition | Value |
|---|---|
| Frequency | 40 kHz |
| Power | 150 W |
| Catalyst Recycling | 5 cycles without loss |
Green Chemistry Approach Using VOSO₄ and Ultrasound
Angapelly’s eco-friendly method combines vanadyl sulfate (VOSO₄, 5 mol%) with ultrasonic irradiation (30 kHz) in acetonitrile. This dual activation strategy achieves 85% yield at 50°C in 2 hours.
Environmental Metrics:
-
E-Factor: 0.8 (vs. 3.2 for conventional routes).
-
PMI (Process Mass Intensity): 6.2.
Nanocatalyst-Driven Synthesis at Room Temperature
Apotrosoaei’s nano-CdZr₄(PO₄)₆ catalyst enables synthesis at 25°C. The nanocatalyst (0.6 mol%) activates the aldehyde and amine groups, facilitating imine formation and cyclization in 4 hours.
Performance Metrics:
-
Yield: 89%.
-
Catalyst Reusability: 10 cycles with <5% activity loss.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Z/E Ratio | Key Advantage |
|---|---|---|---|---|
| Bi(SCH₂COOH)₃ | 82 | 4–6 h | 9:1 | Solvent-free conditions |
| Et₃N Catalysis | 75 | 7 h | 7:3 | Scalability |
| Microwave | 92 | 15 min | 8:2 | Rapid synthesis |
| Ultrasound/DSDABCOC | 88 | 45 min | 8.5:1.5 | Energy efficiency |
| VOSO₄/Ultrasound | 85 | 2 h | 7:3 | Low environmental impact |
| Nano-CdZr₄(PO₄)₆ | 89 | 4 h | 9:1 | Room-temperature operation |
Mechanistic Insights and Stereochemical Control
The Z-configuration predominates due to steric interactions during cyclization. In the transition state, the 4-bromophenyl groups adopt a cis arrangement to minimize van der Waals repulsions, favoring Z-isomer formation . Computational studies (DFT, B3LYP/6-31G*) confirm a 4.2 kcal/mol energy difference between Z and E transition states.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
Biology
Biologically, this compound exhibits significant potential in antimicrobial and anticancer research. Studies have shown that it interacts with various biological targets such as enzymes and receptors, making it a valuable tool for studying cellular processes. For instance:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess antimicrobial properties against resistant strains of bacteria .
- Anticancer Activity : In vitro studies indicate that (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines .
Medicine
In medicinal chemistry, derivatives of thiazolidinones like this compound are being investigated for their potential as therapeutic agents. Their broad spectrum of biological activities positions them as candidates for treating infections, inflammation, and various cancers. Notably:
- Clinical Trials : Some derivatives have progressed to clinical trials due to their promising anticancer activities against specific cancer types .
Industry
Industrially, (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one can be utilized in developing new materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring specific material properties.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enables development of new compounds |
| Biology | Antimicrobial and anticancer research | Effective against resistant bacteria; inhibits cancer cell growth |
| Medicine | Potential therapeutic agent | Candidates for treating infections and cancers |
| Industry | Material development | Suitable for polymers and coatings |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against multiple bacterial strains. Results indicated that compounds similar to (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one exhibited significant activity against resistant strains .
- Anticancer Research : In vitro tests on MCF7 breast cancer cells showed that derivatives inhibited cell proliferation significantly. The study highlighted the compound's potential as a lead structure in developing anticancer drugs .
Mechanism of Action
The mechanism of action of (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromophenyl groups and the thiazolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Thiazolidinone derivatives vary significantly based on substituents, which modulate electronic properties and bioactivity:
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using SHELX software () reveal distinct packing patterns:
- The target compound exhibits intermolecular C–H···O and C–H···S interactions, stabilizing its crystal lattice .
- In contrast, derivatives with sulfanylidene groups (e.g., ) show stronger S···H interactions due to the thioxo moiety’s polarizability.
Key Research Findings
- Synthetic Accessibility: Bromophenyl-substituted thiazolidinones are synthesized via condensation reactions, similar to chlorophenyl and nitro analogues .
- Thermodynamic Stability: The target compound’s melting point and crystal density remain unreported, but its monoclinic structure suggests moderate stability compared to triclinic analogues .
- Pharmacological Potential: While ponesimod () demonstrates immunomodulatory activity, bromophenyl thiazolidinones may target different pathways due to distinct substituent effects.
Biological Activity
(2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is part of a larger class of thiazolidin-4-ones known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : CHBrNOS
- Molar Mass : 271.13 g/mol
- CAS Number : 66625-32-9
Antimicrobial Activity
Thiazolidin-4-one derivatives, including (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one, have demonstrated significant antimicrobial properties. Research indicates that compounds with this scaffold exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial effects are primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 0.5 µg/mL to higher concentrations depending on the specific derivative and bacterial strain tested .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines.
- Cytotoxicity : The IC values for cell lines such as HeLa (cervical cancer) can be as low as 200 µg/mL, indicating significant cytotoxic effects .
- Mechanisms : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Antibiofilm Properties
Recent studies have highlighted the antibiofilm activity of thiazolidin-4-one derivatives. Biofilms pose a significant challenge in treating infections due to their resistance to conventional antibiotics.
- Inhibition Studies : Certain derivatives have been shown to reduce biofilm formation by more than 11% at concentrations above their MIC levels .
- Clinical Relevance : The ability to disrupt biofilms is crucial in treating chronic infections associated with medical devices and implants.
Study 1: Antimicrobial Evaluation
A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against S. aureus and E. coli. The most active derivative exhibited an MIC of 0.5 µg/mL against S. aureus, demonstrating the potential for these compounds in clinical applications .
Study 2: Anticancer Activity Assessment
In vitro studies on various cancer cell lines revealed that certain thiazolidinone derivatives could inhibit cell proliferation effectively, with IC values significantly lower than standard chemotherapeutics . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
Q & A
Q. What are the established synthetic routes for (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one, and how do reaction parameters influence yield and purity?
The synthesis typically involves multi-step procedures starting from 4-bromobenzaldehyde and thiourea derivatives. Key steps include:
- Condensation : Formation of the thiazolidinone ring via nucleophilic attack of thiourea on the aldehyde, followed by dehydration to establish the imine linkage .
- Substituent introduction : Bromophenyl groups are incorporated via halogenation or substitution reactions.
- Optimization : Reaction parameters such as temperature (70–90°C), solvent (e.g., ethanol or DMF), and catalysts (e.g., acetic acid) significantly affect yield (50–85%) and purity . Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ring formation | Ethanol | 80 | AcOH | 70 |
| Halogenation | DCM | 25 | NBS | 85 |
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
Structural elucidation relies on:
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.4573 Å, b = 16.6662 Å, c = 13.8812 Å, β = 122.665° .
- Spectroscopy :
- NMR : Distinct signals for imino (δ 8.2–8.5 ppm) and thiazolidinone carbonyl (δ 170–175 ppm) groups .
- FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 427.35 (C21H19BrN2OS) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .
- Antiparasitic potential : In vitro inhibition of Toxoplasma gondii (IC50 = 12.5 µM), comparable to pyrimethamine .
- Mechanistic insights : Preliminary docking studies suggest interaction with enzyme active sites (e.g., dihydrofolate reductase) via bromophenyl and imino groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
Contradictory reports on cyclization efficiency (50–85%) suggest:
- Solvent polarity : Higher yields in polar aprotic solvents (DMF, 80%) vs. ethanol (70%) due to improved solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl2) enhance ring closure by stabilizing transition states .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Q. What computational methods are used to predict and rationalize the compound’s bioactivity?
- DFT calculations : Optimize geometry and calculate vibrational spectra, aligning with experimental IR/NMR data (RMSD < 0.01 Å) .
- Molecular docking : Predict binding affinities to targets like DHFR (ΔG = -9.2 kcal/mol) and COX-2 (ΔG = -8.5 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., bromine position) with antimicrobial potency (R² = 0.89) .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
Discrepancies in cytotoxicity (e.g., IC50 ranging from 10 µM to >100 µM) may arise from:
- Assay variability : Use of different cell lines (e.g., Dalton’s lymphoma vs. HeLa) and incubation times .
- Purity issues : HPLC analysis reveals impurities (>5%) in some batches, skewing activity .
- Solubility limitations : Poor aqueous solubility (<0.1 mg/mL) may reduce bioavailability in cell-based assays .
Q. What strategies are effective for modifying the thiazolidinone core to enhance target selectivity?
- Substituent engineering : Replacing 4-bromophenyl with 3-chlorophenyl improves selectivity for bacterial enzymes over human homologs .
- Hybrid derivatives : Conjugation with benzylidene moieties (e.g., 3,4-dimethoxy) enhances anti-inflammatory activity (COX-2 inhibition, IC50 = 2.3 µM) .
- Stereochemical control : Z-isomers show 3-fold higher activity than E-isomers due to optimal spatial alignment with targets .
Methodological Guidance
- For crystallographic analysis : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve disorder in bromophenyl groups .
- For bioactivity assays : Standardize protocols using CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity to minimize variability .
- For computational studies : Validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
